5-(4-Ethoxy-3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one
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Overview
Description
5-(4-Ethoxy-3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings, a furan ring, and a pyrrolinone core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolinone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Furylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a furan ring is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethoxy and Methoxy Substituents: These groups can be introduced via electrophilic aromatic substitution reactions, using ethyl and methyl halides in the presence of a strong base.
Incorporation of the Morpholinyl Ethyl Group: This step may involve nucleophilic substitution reactions, where a morpholine derivative is reacted with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides (e.g., ethyl bromide, methyl iodide), strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, halogen, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, 5-(4-Ethoxy-3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one could be investigated for its potential therapeutic properties. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology and neurology.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one: Similar structure but lacks the ethoxy group.
5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one: Similar structure but lacks the methoxy group.
5-(4-Ethoxy-3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-piperidin-4-yl ethyl)-3-pyrrolin-2-one: Similar structure but has a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 5-(4-Ethoxy-3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C24H28N2O7 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H28N2O7/c1-3-32-17-7-6-16(15-19(17)30-2)21-20(22(27)18-5-4-12-33-18)23(28)24(29)26(21)9-8-25-10-13-31-14-11-25/h4-7,12,15,21,28H,3,8-11,13-14H2,1-2H3 |
InChI Key |
DCXMEKPIMRPNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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